2-萘基 4-氯-3-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

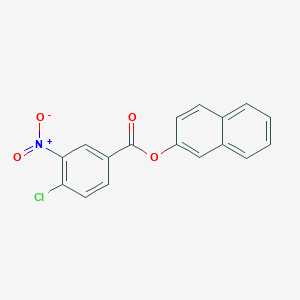

Naphthalen-2-yl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a naphthalene ring system attached to a benzoate moiety, which is further substituted with a chlorine atom and a nitro group

科学研究应用

Naphthalen-2-yl 4-chloro-3-nitrobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role in modulating specific biological pathways.

作用机制

Target of Action

It has been found to have significant effects on various biological markers, suggesting that it may interact with multiple targets .

Mode of Action

The exact mode of action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate is not fully understood. It appears to interact with its targets in a way that leads to changes in various biological markers. For example, it has been found to increase liver enzyme levels and alkaline phosphatase (ALP) levels in both male and female animals .

Biochemical Pathways

Naphthalen-2-yl 4-chloro-3-nitrobenzoate seems to affect several biochemical pathways. It has been shown to increase the normal sperm count in male animals, suggesting an effect on reproductive pathways . It also appears to influence oxidative stress markers, as evidenced by decreased glutathione (GSH) levels and increased malondialdehyde (MDA) levels in the kidney and liver .

Result of Action

The action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate results in various molecular and cellular effects. For instance, it has been found to increase liver enzyme levels, suggesting an effect on liver function . It also appears to influence reproductive function, as evidenced by an increase in normal sperm count in male animals . Additionally, it seems to affect oxidative stress markers, as indicated by changes in GSH and MDA levels .

生化分析

Biochemical Properties

Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of liver enzymes in acute toxicity studies . It also appears to interact with alkaline phosphatase (ALP), as levels of this enzyme were raised in both male and female animals in subacute toxicity studies .

Cellular Effects

In terms of cellular effects, Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been observed to influence cell function in several ways. For example, it has been found to increase the normal sperm count in male animals, corresponding to a decrease in the abnormality count . This suggests that the compound may have a role in influencing reproductive cellular processes.

Molecular Mechanism

It has been observed to cause changes in glutathione (GSH) levels in the kidney and liver, suggesting that it may interact with this important antioxidant molecule

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphthalen-2-yl 4-chloro-3-nitrobenzoate have been observed to change over time. For instance, doses of 20 mg/kg in males and 4 mg/kg in females showed decreased GSH levels in the kidney and liver . Histopathological studies did not show any cellular change in these organs, suggesting that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Naphthalen-2-yl 4-chloro-3-nitrobenzoate have been found to vary with different dosages in animal models. For example, it has been observed to increase spermatogenesis at doses of 5 and 10 mg/kg

Metabolic Pathways

It has been found to influence the levels of GSH, suggesting that it may interact with the glutathione metabolism pathway .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of Naphthalen-2-yl 4-chloro-3-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

化学反应分析

Types of Reactions: Naphthalen-2-yl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium dithionite.

Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF).

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

Reduction: Naphthalen-2-yl 4-chloro-3-aminobenzoate.

Substitution: Naphthalen-2-yl 4-substituted-3-nitrobenzoate.

Hydrolysis: 4-chloro-3-nitrobenzoic acid and naphthalen-2-ol.

相似化合物的比较

Naphthalen-2-yl 4-chloro-3-nitrobenzoate can be compared with other similar compounds such as:

Naphthalen-2-yl 3,5-dinitrobenzoate: This compound has two nitro groups, which may enhance its reactivity and biological activity.

Naphthalen-2-yl 4-chloro-5-nitrobenzoate: The position of the nitro group can influence the compound’s chemical properties and reactivity.

Naphthalen-2-yl 4-chloro-2-nitrobenzoate: Similar to the target compound but with a different substitution pattern, affecting its overall behavior in chemical reactions.

生物活性

Naphthalen-2-yl 4-chloro-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by data from various studies, including toxicity profiling, antibacterial efficacy, and anticancer effects.

Chemical Structure and Properties

Naphthalen-2-yl 4-chloro-3-nitrobenzoate features a naphthalene ring substituted at the second position with a benzoate group that contains both chlorine and nitro functional groups. The presence of these substituents is significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing nitro groups. For instance, complexes involving 4-chloro-3-nitrobenzoate have demonstrated notable activity against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various complexes against Staphylococcus aureus and Escherichia coli were reported to be as low as 39 µg/L, indicating strong antibacterial potential .

- Mechanism of Action : The mechanism is primarily attributed to the enzymatic bioreduction of nitro groups by nitroreductases (NTRs), leading to the formation of reactive intermediates that can disrupt bacterial cell function .

Anticancer Activity

The anticancer properties of naphthalen-2-yl 4-chloro-3-nitrobenzoate have been explored through various assays:

- Cell Viability Assays : Studies utilizing the MTT assay demonstrated that increasing concentrations of the compound resulted in decreased viability of cancer cell lines, suggesting a dose-dependent cytotoxic effect .

- IC50 Values : The IC50 values for certain complexes derived from this compound were found to be lower than those for standard chemotherapeutics like cisplatin, indicating superior efficacy in some cases .

Toxicity Profiling

Understanding the toxicity profile is crucial for evaluating the safety of naphthalen-2-yl 4-chloro-3-nitrobenzoate:

- Acute and Subacute Toxicity : Studies conducted according to OECD guidelines revealed that acute exposure resulted in elevated liver enzyme levels, while subacute studies indicated significant changes in sperm parameters in animal models .

- Developmental Toxicity : The compound's impact on developmental pathways was also assessed, showing potential adverse effects on reproductive health .

Case Studies and Research Findings

Several case studies provide insights into the biological activity of naphthalen-2-yl 4-chloro-3-nitrobenzoate:

- Antibacterial Efficacy : A study evaluated the antibacterial effect against Klebsiella pneumoniae and Bacillus subtilis, showing that metal complexes with this ligand exhibited higher activity than free ligands .

- Anticancer Mechanisms : Research indicated that certain complexes could induce apoptosis in cancer cells through oxidative stress mechanisms, leading to cell cycle arrest .

Data Summary

属性

IUPAC Name |

naphthalen-2-yl 4-chloro-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPBTRIVHQJISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。